molecular formula C22H17N3O3S B610956 SPU-106 CAS No. 713080-84-3

SPU-106

Cat. No. B610956
CAS RN: 713080-84-3
M. Wt: 403.456
InChI Key: AXKJASDHGOGLLB-UHFFFAOYSA-N
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Description

SPU-106 is a novel specific PAK4 inhibitor, effectively inhibiting the invasion of SGC7901 cells without cytotoxicity, regulating the PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways.

Scientific Research Applications

Astrophysical Research

The nuclide SPU-106 (106Sb) has been studied in astrophysical contexts. Precise measurements of its mass values were conducted using fusion-evaporation reactions and the JYFLTRAP Penning trap mass spectrometer. This research contributes to understanding the rp process in astrophysics, particularly how branching into the SnSbTe cycle is weaker than expected, impacting the process's endpoint predictions (Elomaa et al., 2009).

Synchrotron Radiation Research

SPU-106 has been mentioned in the context of synchrotron radiation research, particularly in discussions about a 6-gigaelectron volt storage ring. Synchrotron radiation significantly enhances research capabilities across various scientific fields, including physics, chemistry, biology, and geology. The development of such storage rings could provide significant advancements in synchrotron radiation research, benefiting a broad range of scientific and technological interests (Eisenberger, 1986).

Cancer Research

In cancer research, a compound named SPU-106 (6-hydroxy-2-mercapto-3-phenylpyrimidin-4(3H)-one) has been identified as an effective inhibitor of p21 activated kinase 4 (PAK4), a protein kinase implicated in cancer development. Studies have shown that SPU-106 selectively binds to the PAK4 kinase domain, inhibiting key signaling pathways involved in cancer cell invasion without causing cytotoxicity. This suggests its potential as an antitumor agent (Song et al., 2019).

Nuclear Physics

In the field of nuclear physics, isotopes like 106Ru and 106Rh have been studied for various applications. These include investigations into their characteristics, such as gamma-ray spectrum, beam uniformity, and output, which are critical in applications like radiation measurements and quality assurance programs in personnel monitoring (Bakshi et al., 2014).

Environmental Studies

106Ru has been recorded in air monitoring across Europe, prompting studies on its geographical distribution and inhalation dose. Understanding the environmental and health impacts of such releases is crucial in environmental safety and policy-making (Bossew et al., 2019).

Nuclear Forensics

SPU-106 has been used to study nuclear forensics, specifically in identifying a chemical fingerprint linking an undeclared release of 106Ru to advanced nuclear fuel reprocessing. This research is significant in understanding the origins and consequences of such nuclear events (Cooke et al., 2020).

properties

CAS RN

713080-84-3

Product Name

SPU-106

Molecular Formula

C22H17N3O3S

Molecular Weight

403.456

IUPAC Name

2-((4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-2-yl)acetamide

InChI

InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27)

InChI Key

AXKJASDHGOGLLB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C2C=CC=CC2=C1)CSC3=NC(O)=CC(N3C4=CC=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SPU-106;  SPU 106;  SPU106

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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